molecular formula C7H14O2 B1309566 2,2-Dimethyloxan-4-ol CAS No. 24945-13-9

2,2-Dimethyloxan-4-ol

Cat. No.: B1309566
CAS No.: 24945-13-9
M. Wt: 130.18 g/mol
InChI Key: BONHKCQIMVZXBV-UHFFFAOYSA-N
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Description

2,2-Dimethyloxan-4-ol, also known as 2,2-dimethyltetrahydropyran-4-ol, is an organic compound with the molecular formula C7H14O2. It is a colorless liquid at room temperature and is known for its unique structure, which includes both an ether group (-C-O-C-) and a primary alcohol group (-C-OH) bonded to a central carbon atom. This structure allows it to participate in various organic reactions and serves as a precursor to other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyloxan-4-ol can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethyloxane-4-carbaldehyde with ethyl cyanoacetate, followed by treatment with isopropylmagnesium bromide . Another method involves the dehydration of alcohols in the presence of an acid catalyst to form alkenes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using reactors and controlled conditions to ensure high purity and yield. The process may include steps such as distillation and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyloxan-4-ol undergoes various chemical reactions due to its functional groups. Some notable reactions include:

    Dehydration: In the presence of an acid catalyst, it can undergo dehydration to form pinacolone (2,3-dimethyl-2-butanol).

    Oxidation: It can be oxidized to pinacolone using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).

    Esterification: It can react with carboxylic acids in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Dehydration: Acid catalysts such as sulfuric acid.

    Oxidation: Oxidizing agents like chromic acid or potassium permanganate.

    Esterification: Acid catalysts and carboxylic acids.

Major Products Formed

    Dehydration: Pinacolone.

    Oxidation: Pinacolone.

    Esterification: Various esters depending on the carboxylic acid used.

Scientific Research Applications

2,2-Dimethyloxan-4-ol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organic compounds and in various organic reactions.

    Biology: Its unique structure allows it to be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic applications and as a building block for drug synthesis.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2,2-Dimethyloxan-4-ol involves its functional groups, which allow it to participate in various chemical reactions. The primary alcohol group (-C-OH) can form hydrogen bonds, while the ether group (-C-O-C-) can participate in reactions involving the ether linkage. These interactions enable it to act as a precursor to other compounds and facilitate its use in various applications.

Comparison with Similar Compounds

2,2-Dimethyloxan-4-ol can be compared to other similar compounds such as:

    2,4-Dimethyloxan-4-ol: Similar structure but with different methyl group positions.

    2,2-Dimethyltetrahydropyran-4-ol: Another name for this compound.

Uniqueness

The uniqueness of this compound lies in its combination of an ether group and a primary alcohol group, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2,2-dimethyloxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(2)5-6(8)3-4-9-7/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONHKCQIMVZXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406790
Record name 2,2-dimethyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24945-13-9
Record name 2,2-dimethyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyloxan-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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